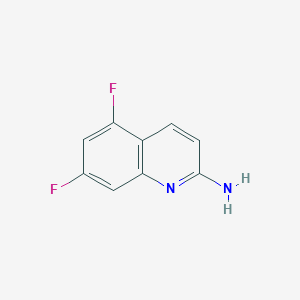

5,7-Difluoroquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

5,7-difluoroquinolin-2-amine |

InChI |

InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |

InChI Key |

ZRKUYHSQQBVXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Difluoroquinolin 2 Amine and Its Analogs

Direct Synthesis Pathways to 5,7-Difluoroquinolin-2-amine

The direct construction of the 5,7-difluoroquinolin-2-amine framework can be approached through several strategic synthetic routes. These methods primarily involve either the introduction of fluorine atoms onto a pre-existing quinoline (B57606) structure or the formation of the quinoline ring system with fluorine atoms already in place.

Fluorination Strategies for Quinoline Derivatives

The direct fluorination of quinoline derivatives is a challenging yet attractive method for synthesizing fluorinated quinolines. Recent advancements have focused on C-H activation and nucleophilic fluorination techniques. One notable method involves a concerted nucleophilic aromatic substitution that enables the oxidative fluorination of quinolines without the need for pre-functionalization. nih.gov This approach utilizes a fluoride (B91410) source and an oxidant to directly introduce fluorine atoms onto the quinoline ring. nih.gov For instance, the use of Selectfluor™ as both a fluoride source and an oxidant has shown success in the fluorination of quinoline scaffolds. smolecule.com The regioselectivity of these reactions can be influenced by the electronic properties of the quinoline ring and the reaction conditions. nih.gov

Cyclization Reactions in the Presence of Fluorine

An alternative to direct fluorination is the construction of the quinoline ring from precursors that already contain the desired fluorine atoms. The Skraup reaction, a classic method for quinoline synthesis, can be adapted for this purpose by using a fluorinated aniline (B41778) derivative as a starting material. For example, 3,5-difluoroaniline (B1215098) can be reacted with glycerol (B35011) in the presence of an oxidizing agent and a catalyst to yield 5,7-difluoroquinoline (B1304923) derivatives. Another powerful cyclization method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative with a compound containing a reactive methylene (B1212753) group. smolecule.com By employing a 2-amino-4,6-difluorobenzaldehyde (B2932770) or a related ketone, the 5,7-difluoroquinoline core can be efficiently constructed. Superacid-promoted cyclizations have also emerged as an effective strategy. smolecule.com

Synthesis of Halogenated Aminoquinoline Precursors

The synthesis of 5,7-difluoroquinolin-2-amine often proceeds through the preparation of a halogenated quinoline precursor, which is then converted to the final product. This multi-step approach allows for greater control over the substitution pattern of the quinoline ring.

Nucleophilic Aromatic Substitution Reactions with Halogenated Quinoline Scaffolds

A common and versatile method for introducing an amino group onto the quinoline ring is through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This typically involves reacting a halogenated quinoline, such as a chloro- or fluoroquinoline, with an amine nucleophile. The reactivity of the halogen is highly dependent on its position on the quinoline ring, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. iust.ac.ir For the synthesis of 2-aminoquinolines, a 2-haloquinoline is the key intermediate. The reaction of 2-chloro-5,7-difluoroquinoline (B1650604) with ammonia (B1221849) or an appropriate amine source would lead to the desired 5,7-difluoroquinolin-2-amine. These reactions can be facilitated by conventional heating, microwave irradiation, or ultrasound. nih.gov

Aminodefluorination and Aminodechlorination Approaches

Aminodefluorination and aminodechlorination are specific types of nucleophilic aromatic substitution where a fluorine or chlorine atom is displaced by an amino group. The interaction of polyfluorinated 2-chloroquinolines with ammonia can lead to the substitution of either the chlorine atom or a fluorine atom, depending on the specific substitution pattern of the quinoline. researchgate.net In some cases, the reaction of polyfluorinated quinolines with nitrogen-centered nucleophiles results in the substitution of a fluorine atom in the benzene (B151609) ring. researchgate.net For example, the reaction of 5,6,7,8-tetrafluoroquinoline (B12704548) with ammonia has been shown to yield a mixture of aminodefluorination products. ethernet.edu.et The regioselectivity of these reactions is a critical consideration and is influenced by the electronic effects of the existing substituents. researchgate.net

Derivatization Strategies for 5,7-Difluoroquinolin-2-amine

Once 5,7-difluoroquinolin-2-amine is obtained, it can serve as a versatile building block for the synthesis of a wide range of analogs with potentially enhanced or modified biological activities. The primary amino group at the 2-position is a key handle for derivatization.

Modification of the Amino Functionality

The 2-amino group of 5,7-Difluoroquinolin-2-amine serves as a versatile handle for structural elaboration. As a primary amine, it can act as a nucleophile, enabling a variety of chemical transformations to produce a diverse range of analogs. evitachem.com These modifications are crucial for developing structure-activity relationships in drug discovery programs.

Common modifications include acylation and alkylation reactions. The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, condensation with carbonyl compounds can yield imines. evitachem.com The synthesis of various N-substituted derivatives, such as amides, carbamates, and ureas, is a key strategy for exploring the chemical space around the quinoline scaffold. scispace.com The formation of these amide bonds, a cornerstone of medicinal chemistry, can be achieved through various coupling methods. ucl.ac.uk

Research into analogous heterocyclic systems, such as 2-aminopyridines, has shown that modification of the exocyclic amino group significantly impacts biological activity. For instance, methylation of a terminal amine in a side chain can alter binding affinity and selectivity for specific biological targets. nih.gov While primary amines often show strong binding capabilities through hydrogen bonding, secondary or tertiary amines resulting from alkylation can provide different interaction profiles. nih.gov These principles are directly applicable to the modification of the 2-amino group on the 5,7-difluoroquinoline core.

Table 1: Representative Reactions for Amino Group Modification This table outlines common transformations involving the amino functionality of 2-aminoquinoline (B145021) derivatives.

| Reaction Type | Reagent Class | Product Functional Group |

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Carbamate Formation | Chloroformates | Carbamate |

| Condensation | Carbonyl Compounds | Imine |

Substituent Introduction on the Quinoline Ring System

The introduction of additional substituents onto the quinoline ring of 5,7-Difluoroquinolin-2-amine is governed by the directing effects of the existing groups: the two electron-withdrawing fluorine atoms, the electron-donating amino group, and the deactivating ring nitrogen. The fluorine atoms enhance the electrophilicity of the quinoline core, making it susceptible to nucleophilic aromatic substitution (SNAr). vulcanchem.com

Studies on the reactivity of 5,7-difluoroquinoline (the parent scaffold lacking the 2-amino group) demonstrate the feasibility of SNAr reactions. The reaction of 5,7-difluoroquinoline with aqueous ammonia at elevated temperatures results in the substitution of one of the fluorine atoms, yielding a mixture of 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline. researchgate.net This highlights the potential for introducing nucleophiles at positions 5 and 7.

In polyfluorinated quinoline systems, the regioselectivity of nucleophilic substitution can be complex. For instance, in the amination of various polyfluorinated 2-chloroquinolines, substitution can occur at either the chlorine-bearing carbon or at a fluorine-bearing carbon, depending on the specific substitution pattern of the quinoline. researchgate.netresearchgate.net The interaction of 5,7-difluoro-2,6-dichloroquinoline with ammonia, for example, leads to the substitution of a fluorine atom. researchgate.net

Electrophilic substitution is more challenging due to the deactivating nature of the fluorine atoms and the pyridine (B92270) nitrogen. However, nitration has been achieved on related polyfluorinated quinolines, typically occurring at unoccupied positions 5 or 8. researchgate.net

Table 2: Nucleophilic Aromatic Substitution on 5,7-Difluoroquinoline This table details the products from the reaction of 5,7-difluoroquinoline with aqueous ammonia, demonstrating the introduction of a substituent onto the quinoline ring. researchgate.net

| Reactant | Reagent | Conditions | Product 1 | Product 2 | Product Ratio (1:2) |

| 5,7-Difluoroquinoline | Aqueous NH₃ | 150 °C, Autoclave | 5-Amino-7-fluoroquinoline | 7-Amino-5-fluoroquinoline | 3.4 : 1.0 |

Atom-Efficient and Green Chemistry Approaches in 5,7-Difluoroquinolin-2-amine Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. mdpi.comresearchgate.net These principles include maximizing atom economy, employing catalytic methods, using benign solvents, and improving energy efficiency. anton-paar.com The synthesis of 5,7-Difluoroquinolin-2-amine and its derivatives can benefit significantly from these approaches.

Atom-efficient reactions, where the maximum number of atoms from the starting materials are incorporated into the final product, are a key goal. chemrxiv.org Methods like one-pot, multi-component reactions are particularly valuable. rsc.org For instance, a photoredox-catalyzed four-component reaction has been developed for the atom-efficient synthesis of complex amines, demonstrating a modern approach to forming multiple bonds in a single operation. chemrxiv.org

Microwave-assisted synthesis is another prominent green chemistry technique. It can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.comrasayanjournal.co.in The synthesis of various heterocyclic compounds, including triazoles and quinolines, has been successfully achieved using microwave irradiation, often under solvent-free ("neat") conditions, which further enhances the environmental credentials of the process. mdpi.comanton-paar.comrasayanjournal.co.in

Catalytic processes are fundamental to green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. ucl.ac.ukanton-paar.com The development of catalytic methods for fundamental reactions like amide bond formation is an active area of research. ucl.ac.uk Applying these green methodologies to the synthesis of the quinoline core and its subsequent functionalization can lead to more sustainable and efficient manufacturing routes for compounds like 5,7-Difluoroquinolin-2-amine. researchgate.neturfu.ru

Table 3: Principles of Green Chemistry in Synthesis This table summarizes key green chemistry principles and their application in the synthesis of complex molecules like 5,7-Difluoroquinolin-2-amine. researchgate.netanton-paar.com

| Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Use of addition and cycloaddition reactions; multi-component reactions. rsc.orgurfu.ru | Maximizes incorporation of starting materials into the product, reducing waste. |

| Catalysis | Employing transition metal or organocatalysts instead of stoichiometric reagents. ucl.ac.uk | Reduces waste, allows for milder reaction conditions, and enables new transformations. |

| Energy Efficiency | Microwave-assisted heating; reactions at ambient temperature. mdpi.comrasayanjournal.co.in | Reduces energy consumption and shortens reaction times. |

| Safer Solvents/Conditions | Use of water or bio-based solvents; solvent-free reactions. mdpi.comanton-paar.com | Minimizes environmental impact and reduces worker exposure to hazardous substances. |

| Waste Prevention | Designing syntheses to produce minimal byproducts; one-pot procedures. researchgate.net | Reduces the environmental and economic costs associated with waste disposal. |

Advanced Spectroscopic Characterization of 5,7 Difluoroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5,7-Difluoroquinolin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a definitive structural confirmation.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 5,7-Difluoroquinolin-2-amine is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons on the quinoline (B57606) core would appear in the typical downfield region (approximately 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The presence of two electron-withdrawing fluorine atoms would further influence the chemical shifts of the nearby protons, particularly H-6 and H-8. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets), and the magnitude of the coupling constants (J-values) would provide information about the connectivity of the protons. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for each of the nine carbon atoms in the quinoline ring. The carbons directly bonded to the fluorine atoms (C-5 and C-7) would exhibit large one-bond carbon-fluorine couplings (¹JCF), a characteristic feature that aids in their assignment. The chemical shifts of all carbons would be influenced by the substituents, with the fluorine and amine groups causing predictable upfield and downfield shifts based on their electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 5,7-Difluoroquinolin-2-amine (Note: This table is predictive and based on general principles, as specific experimental data was not found.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Expected C-F Coupling |

| H-3 | ~6.7 - 7.0 | Doublet | ~110 - 120 | No |

| H-4 | ~7.8 - 8.2 | Doublet | ~135 - 145 | No |

| H-6 | ~7.0 - 7.4 | Triplet or dd | ~105 - 115 | Yes (²JCF, ³JCF) |

| H-8 | ~7.2 - 7.6 | Doublet | ~110 - 120 | Yes (²JCF, ³JCF) |

| NH₂ | Variable (broad) | Singlet | - | - |

| C-2 | - | - | ~155 - 165 | No |

| C-3 | - | - | ~110 - 120 | No |

| C-4 | - | - | ~135 - 145 | No |

| C-4a | - | - | ~140 - 150 | Yes |

| C-5 | - | - | ~150 - 160 | Yes (¹JCF) |

| C-6 | - | - | ~105 - 115 | Yes (²JCF) |

| C-7 | - | - | ~155 - 165 | Yes (¹JCF) |

| C-8 | - | - | ~110 - 120 | Yes (²JCF) |

| C-8a | - | - | ~145 - 155 | Yes |

Fluorine (¹⁹F) NMR for Fluorine Substitution Pattern Elucidation

¹⁹F NMR spectroscopy is highly sensitive and provides a wide range of chemical shifts, making it an excellent technique for confirming the presence and positions of fluorine atoms. For 5,7-Difluoroquinolin-2-amine, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-5 and C-7 positions. The precise chemical shifts would be characteristic of fluorine atoms attached to an aromatic system. Furthermore, coupling between the fluorine nuclei and nearby protons (H-6 and H-8) would be observable, providing further confirmation of the substitution pattern. This heteronuclear coupling information is crucial for unambiguously assigning the signals to the correct positions on the quinoline ring.

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. For instance, it would show a correlation between H-3 and H-4, and between H-6 and H-8 with their respective neighbors, confirming the proton connectivity within the pyridine (B92270) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of C-3, C-4, C-6, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (like C-2, C-4a, C-5, C-7, and C-8a) by observing their long-range correlations with nearby protons. For example, the NH₂ protons would be expected to show a correlation to C-2, and H-4 would show correlations to C-2, C-5, and C-8a, thus piecing together the entire molecular skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and vibrational modes of a molecule. These two techniques are often complementary.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5,7-Difluoroquinolin-2-amine would display characteristic absorption bands corresponding to its functional groups. The primary amine (-NH₂) group would typically show two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. N-H bending vibrations are expected around 1600 cm⁻¹. The aromatic quinoline ring would produce C-H stretching bands just above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region. The C-F stretching vibrations, which are typically strong and characteristic, would be expected in the 1100-1300 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

Table 2: Expected Vibrational Spectroscopy Bands for 5,7-Difluoroquinolin-2-amine (Note: This table is predictive and based on general principles, as specific experimental data was not found.)

| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Weak | Medium-Strong |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Strong | Medium |

| C=C / C=N Stretch | Quinoline Ring | 1400 - 1650 | Strong | Strong |

| N-H Bend | Primary Amine (-NH₂) | ~1600 | Weak | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Medium | Strong (IR) |

| Ring Deformation | Quinoline Ring | < 1000 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic system such as 5,7-Difluoroquinolin-2-amine, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The quinoline core, being a heteroaromatic system, possesses both π-electrons in the aromatic rings and non-bonding (n) electrons on the nitrogen atoms.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity (large molar absorptivity, ε) and appear at shorter wavelengths. The n → π* transitions, resulting from the excitation of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital, are generally of lower intensity and occur at longer wavelengths.

The presence of the amino (-NH₂) group, an auxochrome, at the 2-position is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to the unsubstituted quinoline. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The fluorine atoms at the 5- and 7-positions, being electron-withdrawing groups, may induce a hypsochromic shift (blue shift), although their effect is generally less pronounced than that of conjugating groups. The solvent polarity can also influence the positions of the absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Data

| Type of Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200-350 | High |

| n → π | > 350 | Low |

Note: This table represents generalized expected values for a compound of this class, as specific experimental data for 5,7-Difluoroquinolin-2-amine is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 5,7-Difluoroquinolin-2-amine (C₉H₆F₂N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak would be an even number, consistent with the nitrogen rule.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The stability of the aromatic quinoline ring would result in a relatively intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules. For 5,7-Difluoroquinolin-2-amine, potential fragmentation could involve the loss of HCN from the ring system or cleavage related to the amino group. The presence of two fluorine atoms would also be evident in the isotopic pattern of the molecular ion and fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 180.05 | - |

| [M-HCN]⁺ | 153.04 | HCN |

| [M-NH₂]⁺ | 164.05 | NH₂ |

Note: This table presents predicted fragmentation patterns based on the general principles of mass spectrometry for aromatic amines. Specific experimental data for 5,7-Difluoroquinolin-2-amine is not available.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of 5,7-Difluoroquinolin-2-amine would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the quinoline ring system and the geometry of the amino group.

Crystal Packing and Lattice Structure Analysis

The crystal packing describes how individual molecules of 5,7-Difluoroquinolin-2-amine are arranged in the crystal lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, maximizing favorable intermolecular interactions. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. The fluorine substituents and the amino group would play a significant role in directing the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Z | 4 |

Note: This table contains hypothetical crystallographic data for illustrative purposes, as experimental data for 5,7-Difluoroquinolin-2-amine is not available.

Intermolecular Interaction Mapping in Crystalline Phases

The mapping of intermolecular interactions is crucial for understanding the forces that hold the crystal lattice together. In the crystalline phase of 5,7-Difluoroquinolin-2-amine, several types of non-covalent interactions are expected to be significant. The primary interactions would likely be intermolecular hydrogen bonds involving the amino group as a hydrogen bond donor and the nitrogen atom of the quinoline ring or a fluorine atom of a neighboring molecule as an acceptor (N-H···N or N-H···F).

Additionally, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are anticipated, contributing to the stability of the crystal structure. The fluorine atoms could also participate in weaker C-H···F interactions. A detailed analysis of the Hirshfeld surface would allow for the visualization and quantification of these different intermolecular contacts.

Computational and Quantum Chemical Investigations of 5,7 Difluoroquinolin 2 Amine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, providing a framework for investigating molecular properties from first principles. DFT methods, in particular, have become a standard tool due to their balance of accuracy and computational efficiency, making them suitable for studying the electronic structure and related properties of molecules like 5,7-Difluoroquinolin-2-amine. These calculations are foundational for geometry optimization, electronic analysis, and the prediction of spectroscopic and thermodynamic parameters.

The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 5,7-Difluoroquinolin-2-amine, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. The orientation of the amino (-NH2) group relative to the quinoline (B57606) ring is a key conformational variable. Theoretical calculations can predict the rotational barrier of the amino group and identify the most stable conformer, which is crucial for understanding its reactivity and interactions. While specific studies on 5,7-Difluoroquinolin-2-amine are not prevalent, the methodologies used for similar heterocyclic amines would be applied.

Table 1: Predicted Geometrical Parameters for 5,7-Difluoroquinolin-2-amine (Hypothetical Data) This table is illustrative and based on typical values for similar structures, as specific literature data for this compound is unavailable.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N(amine) | 1.365 | N1-C2-N(amine) | 118.5 |

| C5-F | 1.350 | C4-C5-F | 119.2 |

| C7-F | 1.348 | C6-C7-F | 119.0 |

| C8-N1 | 1.378 | C2-N1-C8a | 117.3 |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov These are known as the frontier molecular orbitals because they are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For 5,7-Difluoroquinolin-2-amine, the electron-withdrawing fluorine atoms and the electron-donating amino group would significantly influence the energies and distributions of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for 5,7-Difluoroquinolin-2-amine (Hypothetical Data) This table is illustrative and based on general principles, as specific literature data for this compound is unavailable.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily located on the amino group and quinoline ring |

| LUMO | -1.20 | Primarily distributed across the quinoline ring system |

| Energy Gap (ΔE) | 4.65 | Suggests moderate to high chemical stability |

Computational methods can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) in the optimized geometry of 5,7-Difluoroquinolin-2-amine, one can predict its NMR spectrum. This is invaluable for confirming molecular structures and assigning experimental spectra.

Similarly, the calculation of vibrational frequencies through harmonic frequency analysis can predict the molecule's Infrared (IR) and Raman spectra. By analyzing the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These theoretical spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecule's structure.

Quantum chemical calculations can also be used to determine key thermodynamic parameters. By performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity of 5,7-Difluoroquinolin-2-amine at a given temperature. These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions. Energetic profiles for processes like tautomerization or reaction pathways can be mapped out by calculating the energies of reactants, transition states, and products.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of a solvent environment. For 5,7-Difluoroquinolin-2-amine, an MD simulation in an aqueous solution could reveal how water molecules arrange around the amino and fluoro groups, providing insights into its solubility and hydration dynamics.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. QTAIM defines chemical bonding based on the properties of the electron density at specific points called bond critical points (BCPs).

By applying QTAIM analysis to the calculated electron density of 5,7-Difluoroquinolin-2-amine, one can characterize the nature of its chemical bonds (e.g., covalent, polar covalent, hydrogen bonds). The analysis provides quantitative data, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, which describe the strength and nature of the bonds. This method offers a rigorous, physically grounded definition of chemical concepts like atoms and bonds within the molecule.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing and influence physical properties such as solubility and melting point. For 5,7-Difluoroquinolin-2-amine, the key intermolecular interactions would theoretically include hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The primary amine (-NH₂) group in 5,7-Difluoroquinolin-2-amine can act as a hydrogen bond donor, while the quinoline nitrogen and the fluorine atoms can serve as hydrogen bond acceptors. These interactions are crucial in forming supramolecular assemblies. unito.itnih.gov

Halogen Bonding: The fluorine atoms in the molecule could potentially participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile. This type of interaction, though weaker than hydrogen bonding, can play a significant role in directing crystal architecture.

Pi-Stacking: The aromatic quinoline ring system allows for π-π stacking interactions between adjacent molecules. nih.gov These interactions contribute to the stability of the crystal lattice. unito.it

A comprehensive analysis of these interactions for 5,7-Difluoroquinolin-2-amine would typically involve single-crystal X-ray diffraction studies complemented by theoretical calculations. However, specific experimental or detailed computational studies on the intermolecular interactions of 5,7-Difluoroquinolin-2-amine are not extensively detailed in the available literature.

Topological Analysis of Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. mdpi.com This method involves locating critical points in the electron density and analyzing the properties of the density at these points. gla.ac.uk

Key parameters obtained from a topological analysis include:

Electron Density (ρ(r)) at the Bond Critical Point (BCP): Indicates the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0). nih.gov

This analysis can precisely describe the nature of covalent bonds within the 5,7-Difluoroquinolin-2-amine molecule as well as the non-covalent interactions (hydrogen bonds, halogen bonds) between molecules. nih.gov While QTAIM is a powerful method for such analysis, specific studies applying it to 5,7-Difluoroquinolin-2-amine are not available in the current body of scientific literature. nih.govresearchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity and its pharmacokinetic properties, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as 5,7-Difluoroquinolin-2-amine, within the active site of a target protein. nih.govmdpi.com

The process involves:

Defining the three-dimensional structure of the protein target and the ligand.

Sampling a large number of possible orientations of the ligand in the protein's binding site.

Scoring each orientation based on a force field to estimate the binding affinity (docking score). researchgate.net

Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov Although docking is a widely used technique for quinoline derivatives, nih.gov specific molecular docking studies featuring 5,7-Difluoroquinolin-2-amine against particular biological targets are not prominently reported in the literature.

| Parameter | Description |

| Target Protein | The specific enzyme or receptor being investigated. |

| Binding Energy (kcal/mol) | An estimation of the binding affinity; more negative values typically indicate stronger binding. |

| Interacting Residues | The amino acids in the protein's active site that form bonds or contacts with the ligand. |

| Type of Interaction | e.g., Hydrogen bond, hydrophobic interaction, π-π stacking. |

Note: This table represents typical data from molecular docking studies; specific values for 5,7-Difluoroquinolin-2-amine are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. laccei.org These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. mdpi.com Statistical methods, such as multiple linear regression, are then used to build an equation that can predict the activity of new, untested compounds. laccei.org

A typical QSAR study involves:

Assembling a dataset of compounds with measured biological activity.

Calculating molecular descriptors for each compound.

Dividing the data into a training set (to build the model) and a test set (to validate it).

Generating and validating the QSAR model.

The predictive power of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). mdpi.com While QSAR is a valuable tool for optimizing lead compounds, researchgate.net specific QSAR models developed for or including 5,7-Difluoroquinolin-2-amine have not been identified in the reviewed literature.

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.0 - 1.0 | Measures the goodness of fit of the model to the training data. |

| q² (Cross-validated R²) | 0.0 - 1.0 | Measures the internal predictive ability of the model. |

| R²_pred (External R²) | 0.0 - 1.0 | Measures the model's ability to predict the activity of an external test set. |

Note: This table illustrates the key validation parameters of a QSAR model. Specific models for 5,7-Difluoroquinolin-2-amine are not available.

Full Interaction Maps (FIMs) and Ligand Efficiency Analysis

Full Interaction Maps (FIMs) are computational tools that visualize the interaction landscape of a molecule. cam.ac.uk By placing probes (representing different functional groups like hydrogen bond donors, acceptors, and hydrophobic groups) around the molecule, FIMs generate a 3D map highlighting the regions where specific interactions are most favorable. This can help in understanding a molecule's binding preferences and in designing modifications to improve interactions with a target. cam.ac.uk

Ligand Efficiency (LE) is a metric used in drug discovery to assess the "quality" of a compound by relating its binding affinity to its size (typically the number of heavy atoms). It helps in identifying small, efficient fragments that can be developed into more potent leads. A higher LE value is generally desirable.

Key ligand efficiency metrics include:

Ligand Efficiency (LE): LE = (1.37/N) * pIC₅₀, where N is the number of heavy atoms.

Lipophilic Ligand Efficiency (LLE): LLE = pIC₅₀ - logP. This metric balances potency with lipophilicity, a key factor in drug-likeness. nih.gov

While these are powerful tools for lead optimization, dntb.gov.ua the application of FIMs and detailed ligand efficiency analysis specifically to 5,7-Difluoroquinolin-2-amine has not been reported.

Computer-Aided Pattern Analysis

Computer-Aided Pattern Analysis (C@PA) is a computational approach used to identify key structural motifs or "fingerprints" that are critical for a specific biological activity, such as the inhibition of multiple targets. nih.govacs.org This method involves analyzing a large database of known active and inactive compounds to extract common scaffolds and substructures. uni-luebeck.de The identified patterns can then be used to screen virtual libraries for new potential hits. nih.gov This technique has been successfully applied to discover inhibitors for complex targets like ABC transporters. nih.gov However, there is no evidence in the literature of C@PA being specifically applied to the analysis of 5,7-Difluoroquinolin-2-amine.

Medicinal Chemistry Applications and Biological Activity of 5,7 Difluoroquinolin 2 Amine Derivatives

5,7-Difluoroquinolin-2-amine as a Core Scaffold in Drug Discovery

The 5,7-difluoroquinolin-2-amine scaffold is a valuable building block in drug discovery due to the unique properties conferred by the fluorine substituents. Fluorine atoms can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the presence of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles. The difluoro substitution pattern at the 5 and 7 positions of the quinoline (B57606) ring has been explored in the development of various biologically active molecules. This scaffold provides a rigid framework that can be readily functionalized at the 2-amino group and other positions to generate libraries of compounds for screening against a wide range of therapeutic targets.

The versatility of the 5,7-difluoroquinolin-2-amine core allows for the synthesis of derivatives with diverse pharmacological activities, from enzyme inhibitors to modulators of protein-protein interactions. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the 2-amino group, which can be critical for target engagement.

Modulators of Protein Kinases (e.g., PKN3, RTKs)

Derivatives of 5,7-difluoroquinolin-2-amine have emerged as potent modulators of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

One notable example is the development of inhibitors for Protein Kinase Novel 3 (PKN3), a serine/threonine kinase implicated in cancer progression. A study identified a 4-anilinoquinoline derivative featuring a 5,7-difluoro substitution pattern as a potent inhibitor of PKN3. Specifically, the compound 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, which can be considered a derivative of the broader 4-aminoquinoline (B48711) scaffold, demonstrated significant inhibitory activity against PKN3 with an IC50 of 14 nM. nih.govcaymanchem.com While this compound is a 4-aminoquinoline, related structures with the 5,7-difluoro substitution have shown sub-micromolar potency against PKN3. nih.gov This highlights the potential of the 5,7-difluoroquinoline (B1304923) core in designing selective PKN3 inhibitors.

The quinoline scaffold, in general, has been extensively utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors. For instance, a series of 3-substituted quinoline derivatives have been shown to be potent inhibitors of the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). nih.gov While these specific examples did not feature the 5,7-difluoro-2-amino substitution pattern, they underscore the utility of the quinoline core in targeting RTKs. The incorporation of the 5,7-difluoro substitution could potentially enhance the potency and selectivity of such inhibitors.

| Derivative Type | Target Kinase | Key Findings |

| 4-Anilinoquinoline | PKN3 | A 7-iodo-4-(3,4,5-trimethoxyanilino)quinoline showed an IC50 of 14 nM. Related 5,7-difluoro analogues exhibited sub-micromolar potency. nih.govcaymanchem.com |

| 3-Substituted Quinoline | PDGF-RTK | 6,7-dimethoxyquinolines with various 3-substituents showed potent inhibition (IC50 ≤ 20 nM). nih.gov |

Interactions with Nitric Oxide Synthase (NOS) Isoforms (iNOS/nNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The development of selective inhibitors for nNOS and iNOS is a significant area of research for the treatment of neurodegenerative diseases and inflammatory conditions, respectively.

The 2-aminoquinoline (B145021) scaffold has been identified as a promising starting point for the development of bioavailable nNOS inhibitors. nih.gov Research has shown that derivatives of 2-aminoquinoline can be potent and selective inhibitors of human nNOS. nih.gov While specific studies focusing solely on 5,7-difluoroquinolin-2-amine derivatives are limited in the provided search results, the general findings for 2-aminoquinolines suggest that this core structure is well-suited for targeting the active site of NOS enzymes. The electronic properties of the 5,7-difluoro substitution could influence the binding affinity and selectivity of these derivatives for different NOS isoforms.

Further research into hydrophilic 7-substituted 2-aminoquinolines has demonstrated that modifications to the quinoline core can significantly improve potency and selectivity for human nNOS. nih.gov These studies provide a strong rationale for exploring 5,7-difluoroquinolin-2-amine as a scaffold for novel NOS inhibitors.

Inhibition of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a major mechanism of multidrug resistance (MDR) in cancer chemotherapy.

Fluoroquinolone antibiotics, which share the core quinoline structure, have been shown to interact with ABC transporters. nih.gov Some fluoroquinolones are substrates for these efflux pumps, which can affect their bioavailability and efficacy. nih.gov Conversely, some quinoline derivatives have been investigated as inhibitors of ABC transporters to overcome MDR. For example, the exposure of cells to high concentrations of the fluoroquinolone moxifloxacin (B1663623) can lead to the overexpression of several ABC transporters, including P-gp. nih.gov

While direct evidence for 5,7-Difluoroquinolin-2-amine as an ABC transporter inhibitor is not prominent in the search results, the known interactions of other fluoroquinolones with these transporters suggest that derivatives of 5,7-difluoroquinolin-2-amine could be designed to modulate the activity of ABC transporters. The lipophilicity and electronic properties imparted by the difluoro substitutions could play a crucial role in the interaction with the substrate-binding pocket of ABC transporters.

Potentiation of Quinolone Antibiotic Activity

The quinolone class of antibiotics exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The structure-activity relationship (SAR) of quinolones is well-established, with modifications at various positions of the quinoline ring influencing the antibacterial spectrum and potency.

The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass and is crucial for their broad-spectrum activity. The presence of fluorine at the C-5 and C-7 positions, as in 5,7-Difluoroquinolin-2-amine, could potentially enhance the antibacterial activity of the molecule or potentiate the effects of other quinolone antibiotics. For instance, in a series of 5,7-disubstituted 6,8-difluoroquinolones, an amino group at the C-5 position was found to be optimal for antibacterial activity. nih.gov This suggests that the 2-amino group in 5,7-Difluoroquinolin-2-amine, combined with the difluoro substitution, could contribute to potent antibacterial properties.

The combination of a 5,7-difluoro-2-aminoquinoline derivative with an existing quinolone antibiotic could lead to synergistic effects, potentially by overcoming resistance mechanisms or by enhancing the inhibition of the target enzymes.

Structure-Activity Relationship (SAR) Studies of 5,7-Difluoroquinolin-2-amine Derivatives

The structure-activity relationship (SAR) of 5,7-Difluoroquinolin-2-amine derivatives is intrinsically linked to the specific biological target being investigated. However, some general principles can be inferred from studies on related quinoline compounds.

Substitution at the 2-amino group: This position is a key handle for derivatization. The nature of the substituent can significantly impact potency and selectivity. For example, in the context of nNOS inhibitors, the side chain attached to the 2-amino group is crucial for interacting with the enzyme's active site. nih.gov

Modifications at other positions: While the core is 5,7-Difluoroquinolin-2-amine, substitutions at other positions of the quinoline ring can further modulate activity. For example, in the broader class of quinolone antibiotics, the substituent at the C-7 position is critical for determining the antibacterial spectrum. nih.gov

A comprehensive SAR for 5,7-Difluoroquinolin-2-amine derivatives would require the synthesis and biological evaluation of a library of compounds with systematic variations at different positions. This would allow for the elucidation of the key structural features required for optimal activity against specific targets.

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives based on the 5,7-difluoroquinoline core is highly dependent on the nature and position of various substituent groups. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. A key area of investigation for this scaffold has been in the development of inhibitors for Protein Kinase Novel 3 (PKN3), a target implicated in cancer.

Research into a series of 4-anilino-5,7-difluoroquinoline analogs has provided significant insight into how modifications across the quinoline ring influence inhibitory activity. While not 2-amino derivatives, these compounds share the same core and offer a clear illustration of SAR principles. For instance, the introduction of different halogen atoms at the 6-position of the quinoline ring dramatically alters the compound's potency against PKN3 and its selectivity over other kinases, such as Cyclin G associated kinase (GAK).

Adding a chloro atom at the 6-position (Compound 8) resulted in a four-fold increase in activity against PKN3. biorxiv.org Further increasing the size of the substituent to a bromo group (Compound 9) yielded a compound with single-digit nanomolar activity against PKN3 and a five-fold selectivity window over GAK. biorxiv.org Conversely, switching to a 7-cyano analog (Compound 26) maintained high potency for PKN3 while demonstrating four-fold selectivity over GAK. biorxiv.org These findings underscore the sensitive relationship between the substituent's electronic properties and steric bulk and the resulting biological activity.

The following table summarizes the inhibitory concentrations (IC50) for a selection of 4-anilinoquinoline derivatives, highlighting the impact of substitutions on the core ring structure.

In other, related quinolone series, the introduction of a 5-amino group has been found to be optimal for conferring antibacterial properties, demonstrating that the functional groups surrounding the core dictate the therapeutic application. nih.gov

Ligand-Target Interaction Analysis for Optimized Activity

Understanding how a molecule binds to its biological target is fundamental to optimizing its activity. For quinoline-based kinase inhibitors, the primary goal is to achieve high-affinity binding within the ATP-binding pocket of the target kinase. Molecular docking is a computational technique widely used to predict and analyze these interactions, guiding the design of more potent and selective inhibitors. mdpi.com

In the context of kinase inhibition, docking studies typically reveal that the quinoline scaffold acts as a "hinge-binder." The nitrogen atom at position 1 of the quinoline ring forms a critical hydrogen bond with a conserved amino acid residue in the hinge region of the kinase domain (e.g., a backbone NH group). This interaction anchors the inhibitor in the active site. The substituents on the quinoline ring then project into adjacent hydrophobic pockets, and specific modifications can be made to maximize favorable van der Waals and hydrophobic interactions, thereby increasing binding affinity.

For example, in the rational design of inhibitors for targets like EGFR and C-RAF kinase, docking studies have been used to visualize how different substituent groups on the quinoline ring fit within the active site. nih.govbohrium.com These analyses help explain why certain modifications lead to higher potency. For derivatives of 5,7-difluoroquinolin-2-amine, this analysis would focus on how modifications at the 2-amino position and elsewhere on the ring could be tailored to exploit specific features of a target kinase's ATP pocket, such as its size, shape, and the location of key amino acid residues, to achieve optimized binding and inhibition.

Rational Design of Analogs

Rational drug design is an iterative process that leverages insights from SAR (Section 5.7.1) and ligand-target interaction analyses (Section 5.7.2) to create novel compounds with improved therapeutic profiles. sciencepublishinggroup.com This approach moves beyond random screening to a more directed and efficient discovery process.

The development of the aforementioned PKN3 inhibitors serves as a practical example of rational design. biorxiv.org Starting with a known quinoline scaffold, a focused library of 4-anilinoquinoline derivatives was synthesized to systematically probe the effects of different substituents at various positions. This SAR exploration led to the identification of compounds with significantly improved potency and selectivity, such as the 6-bromo and 7-iodo derivatives. biorxiv.orgresearchgate.net

Another common strategy in rational design involves using the structure of a known, approved drug as a starting point. For instance, the design of novel quinoline-based EGFR/HER-2 dual-target inhibitors has been inspired by the structure of Lapatinib, a clinically used kinase inhibitor. nih.gov By modifying the core structure and its substituents, researchers aim to enhance potency, improve drug-like properties, or overcome resistance mechanisms. Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, can also be employed to build predictive models that guide the design of new analogs with even greater activity. mdpi.com This design-synthesize-test cycle is central to modern medicinal chemistry and is directly applicable to the development of novel therapeutics based on the 5,7-difluoroquinolin-2-amine scaffold.

Mechanistic Organic Chemistry of 5,7 Difluoroquinolin 2 Amine Reactions

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic and heteroaromatic rings, such as the quinoline (B57606) core of 5,7-Difluoroquinolin-2-amine. Unlike electrophilic substitutions common to electron-rich rings, SNAr reactions occur on electron-poor aromatic systems and are facilitated by the presence of electron-withdrawing groups and a good leaving group. masterorganicchemistry.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. oup.com The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. oup.com The presence of strong electron-withdrawing groups, such as nitro groups or, relevant to this case, the nitrogen atom within the quinoline ring and the fluorine substituents, is crucial for stabilizing the anionic intermediate and accelerating the reaction. masterorganicchemistry.comoup.com While the two-step mechanism is widely taught, some modern computational and kinetic studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, avoiding a discrete intermediate. nih.gov

For 5,7-Difluoroquinolin-2-amine, the quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect, combined with the inductive electron-withdrawing nature of the two fluorine atoms, makes the quinoline core susceptible to nucleophilic attack.

Regioselectivity in Halogen Displacement Reactions

In molecules with multiple potential leaving groups, such as the two fluorine atoms in 5,7-Difluoroquinolin-2-amine, the regioselectivity of the SNAr reaction is a key consideration. The position of nucleophilic attack is dictated by the ability of the ring structure to stabilize the resulting Meisenheimer complex. Electron-withdrawing groups exert their stabilizing effect most effectively when they are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the activating group through resonance. oup.comyoutube.com

In the 5,7-Difluoroquinolin-2-amine system:

Fluorine at C5: A nucleophilic attack at C5 would place the resulting negative charge in a position that can be stabilized by the ring nitrogen.

Fluorine at C7: Similarly, nucleophilic attack at C7 results in an intermediate that is also stabilized by the electron-withdrawing character of the heterocyclic system.

The precise regioselectivity between the C5 and C7 positions would depend on the specific nucleophile and reaction conditions. However, the relative positions of the activating ring nitrogen and the other fluorine substituent will influence the stability of the respective Meisenheimer intermediates, thereby directing the substitution to one site over the other. Generally, the position that allows for greater delocalization of the negative charge onto the heteroatom will be favored.

Influence of Fluorine Substituents on Reaction Pathways

Fluorine atoms play a dual role in SNAr reactions on the 5,7-Difluoroquinolin-2-amine scaffold. They act as both activating groups and leaving groups.

Leaving Group Ability: In the context of SNAr, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. youtube.comyoutube.com This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this reversal is that the rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The extreme electronegativity of fluorine makes the attached carbon highly polarized and exceptionally electrophilic, thus accelerating the slow step of the reaction. youtube.com

Therefore, the two fluorine substituents on the quinoline ring strongly activate it towards nucleophilic aromatic substitution and are themselves excellent leaving groups for such transformations.

Reactions Involving the Amino Group

The primary amino group at the C2 position of 5,7-Difluoroquinolin-2-amine is a key site for a variety of chemical transformations, including nucleophilic additions to carbonyl compounds and reactions with electrophiles like alkylating and acylating agents.

Imine and Enamine Formation from 2-Aminoquinolines

Primary amines, such as the 2-amino group on the quinoline ring, readily react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). pressbooks.pubchemistrysteps.com

The mechanism proceeds through two main stages: nucleophilic addition followed by dehydration. libretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in a tetrahedral intermediate called a carbinolamine. pressbooks.pub

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). fiveable.me Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). pressbooks.publibretexts.org

The reaction's pH is critical; it must be acidic enough to catalyze the dehydration step but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. fiveable.me While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines, which feature a carbon-carbon double bond adjacent to the nitrogen atom. chemistrysteps.comlibretexts.org Since 5,7-Difluoroquinolin-2-amine is a primary amine, it is expected to form imines upon reaction with carbonyl compounds.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Adduct |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water to form a resonance-stabilized iminium ion. | Iminium Ion |

| 5 | Deprotonation of the nitrogen to yield the final imine product. | Imine (Schiff Base) |

Alkylation and Acylation of the Amine Moiety

The nucleophilic nitrogen of the 2-amino group can react with various electrophiles, leading to alkylated and acylated products.

Alkylation: The reaction of the amine with alkyl halides (e.g., methyl iodide) can lead to the formation of secondary, tertiary, and even quaternary ammonium salts through a series of nucleophilic substitution (SN2) reactions. mnstate.eduyoutube.com The process can be difficult to control, often resulting in a mixture of products due to the increased nucleophilicity of the initially formed secondary amine compared to the primary amine. Using a large excess of the starting amine can favor mono-alkylation. mnstate.edu

Acylation: Acylation of the 2-amino group is a more readily controlled reaction. It involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. youtube.com The reaction proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (e.g., chloride) is then expelled, and a proton is removed from the nitrogen (typically by a base like pyridine) to yield a stable amide product. youtube.com This reaction is generally very efficient for primary amines and effectively converts the basic amino group into a neutral amide group. Studies on related compounds like 2-amino-8-quinolinol have demonstrated that N-acylation is a facile process under standard conditions. researchgate.net

Photochemical Reactions of Difluoroquinoline Systems

Quinoline and its derivatives, particularly fluoroquinolones, are known to be photochemically active. nih.gov Upon absorption of UV light, these molecules can be promoted to an excited state, from which they can undergo various photochemical reactions. mdpi.com For difluoroquinoline systems, one of the most significant photochemical pathways is reductive defluorination. mdpi.com

This process typically involves the triplet excited state of the fluoroquinolone molecule, which can abstract an electron to form a radical anion. This radical anion intermediate is unstable and can subsequently lose a fluoride (B91410) ion to generate an aryl radical. mdpi.com This aryl radical can then abstract a hydrogen atom from the solvent or another molecule to complete the defluorination process. The position of defluorination (C5 or C7) would depend on the stability of the intermediate radical species.

Other potential photochemical reactions for such systems include the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide anions through energy or electron transfer to molecular oxygen. researchgate.net These highly reactive species can then lead to further degradation of the molecule or interact with other biological molecules. nih.govresearchgate.net While the specific photochemical behavior of 5,7-Difluoroquinolin-2-amine has not been extensively detailed, the known reactions of related fluoroquinolone structures provide a strong basis for predicting its likely photochemical pathways. mdpi.comresearchgate.net

| Reaction Type | Mechanism Summary | Key Intermediates |

|---|---|---|

| Reductive Defluorination | Formation of an excited state, followed by electron capture to form a radical anion, which then eliminates a fluoride ion. | Triplet Excited State (3FQ*), Radical Anion, Aryl Radical |

| ROS Generation (Type I) | Electron transfer from the excited quinoline to molecular oxygen. | Superoxide Anion (O2•−) |

| ROS Generation (Type II) | Energy transfer from the excited quinoline to molecular oxygen. | Singlet Oxygen (1O2) |

Catalytic Reactions Involving 5,7-Difluoroquinolin-2-amine

The study of catalytic reactions involving 5,7-Difluoroquinolin-2-amine is an emerging area of interest in synthetic organic chemistry. The presence of two electron-withdrawing fluorine atoms on the quinoline core, combined with the nucleophilic 2-amino group, imparts unique electronic properties to the molecule, influencing its reactivity in various catalytic transformations. While specific research focusing exclusively on this compound is limited, a comprehensive understanding of its probable catalytic behavior can be extrapolated from established principles of reactions involving fluorinated azaaromatics and substituted 2-aminoquinolines.

The primary catalytic transformations where 5,7-Difluoroquinolin-2-amine is expected to participate include palladium-catalyzed cross-coupling reactions, C-H functionalization, and potentially as a ligand in transition metal catalysis. The electron-withdrawing nature of the fluorine atoms is anticipated to play a significant role in modulating the reactivity of both the quinoline ring and the exocyclic amino group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of 5,7-Difluoroquinolin-2-amine, the fluorine atoms would decrease the electron density of the quinoline ring, making it a more electrophilic coupling partner, particularly at positions susceptible to oxidative addition in its halogenated derivatives. Conversely, the electron-donating amino group at the 2-position can influence the regioselectivity of these reactions. For instance, in a hypothetical Suzuki-Miyaura coupling of a bromo-substituted 5,7-Difluoroquinolin-2-amine, the fluorine atoms would enhance the reactivity of the C-Br bond towards the palladium(0) catalyst.

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another pertinent catalytic transformation. nih.gov The electronic properties of 5,7-Difluoroquinolin-2-amine would influence the key steps of the catalytic cycle, including oxidative addition and migratory insertion. The electron-deficient nature of the quinoline ring could facilitate the oxidative addition step if a halide were present on the ring.

Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl halides. acs.org 5,7-Difluoroquinolin-2-amine itself could act as the amine coupling partner. The nucleophilicity of the 2-amino group, while potentially reduced by the electron-withdrawing fluorine atoms, should still be sufficient to participate in this reaction, allowing for the synthesis of N-aryl derivatives.

Catalytic C-H functionalization offers a direct method for modifying the quinoline scaffold without the need for pre-functionalization. nih.gov The fluorine substituents are expected to influence the acidity and reactivity of the C-H bonds on the quinoline ring, potentially directing metallation to specific positions. The nitrogen atom of the quinoline ring can also act as a directing group in such transformations. nih.gov

The following interactive table summarizes plausible catalytic reactions involving derivatives of 5,7-Difluoroquinolin-2-amine, based on analogous reactions reported for substituted quinolines. The yields and conditions are representative and intended for illustrative purposes.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Representative Yield (%) |

| Suzuki-Miyaura Coupling | 8-Bromo-5,7-difluoroquinolin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Phenyl-5,7-difluoroquinolin-2-amine | 75-85 |

| Heck Reaction | 8-Iodo-5,7-difluoroquinolin-2-amine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 8-Styryl-5,7-difluoroquinolin-2-amine | 60-70 |

| Buchwald-Hartwig Amination | 5,7-Difluoroquinolin-2-amine | Bromobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-5,7-difluoroquinolin-2-amine | 80-90 |

| C-H Arylation | 5,7-Difluoroquinolin-2-amine | Iodobenzene | Pd(OAc)₂, Ag₂CO₃ | 8-Phenyl-5,7-difluoroquinolin-2-amine | 50-60 |

Detailed research findings on the catalytic reactions of halogenated quinazolinones and their quinazoline derivatives further support the feasibility of such transformations for 5,7-Difluoroquinolin-2-amine. mdpi.com These studies demonstrate that palladium and copper-catalyzed cross-coupling reactions are effective for the synthesis of polysubstituted quinazoline derivatives, which are structurally related to quinolines. The principles of catalyst selection, ligand effects, and reaction optimization from these studies can be applied to develop specific catalytic protocols for 5,7-Difluoroquinolin-2-amine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,7-Difluoroquinolin-2-amine, and what factors influence reaction yields?

- Methodology : A common approach involves cyclization of fluorinated precursors or nucleophilic substitution on pre-functionalized quinoline scaffolds. For example, outlines a procedure using ethanol as a solvent and column chromatography for purification, which can be adapted. Key factors include:

- Temperature : Elevated temperatures (e.g., 60°C) improve reaction kinetics but may require inert atmospheres to avoid side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenation steps in nitro-group reduction (similar to ).

- Purification : Gradient elution with EtOAc/light petroleum mixtures ensures high purity .

Q. How can researchers characterize the purity and structural identity of 5,7-Difluoroquinolin-2-amine?

- Methodology :

- Chromatography : Use HPLC or TLC (as in ) with UV detection for rapid purity assessment.

- Spectroscopy : NMR is critical for confirming fluorine positions, complemented by NMR and high-resolution mass spectrometry (HRMS).

- Elemental Analysis : Verify stoichiometry (CHFN) to rule out impurities.

Q. What solvents and conditions are optimal for storing 5,7-Difluoroquinolin-2-amine to prevent degradation?

- Methodology : Store under inert gas (N or Ar) at 2–8°C, as recommended for fluorinated amines in . Avoid exposure to moisture or light, which can hydrolyze the amine group or cause defluorination.

Advanced Research Questions

Q. How can the electronic effects of fluorine substituents in 5,7-Difluoroquinolin-2-amine be exploited to modulate its reactivity in cross-coupling reactions?

- Methodology :

- Computational Studies : Use DFT calculations to map electron-deficient regions caused by fluorine’s inductive effect, guiding site-selective functionalization.

- Experimental Validation : Test Suzuki-Miyaura coupling with boronic acids, monitoring regioselectivity via NMR (as in for fluorophenylboronic acids).

Q. How can researchers resolve contradictions in biological activity data for 5,7-Difluoroquinolin-2-amine derivatives across different assay systems?

- Methodology :

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, and cell lines) to isolate variables.

- Structural Analog Comparison : Benchmark against Biopharmacule’s fluorinated quinoline derivatives ( ) to identify substituent-dependent trends.

- Meta-Analysis : Apply qualitative contradiction frameworks ( ) to categorize discrepancies as methodological vs. intrinsic compound properties.

Q. What strategies can optimize the pharmacokinetic profile of 5,7-Difluoroquinolin-2-amine derivatives while retaining target affinity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the amine, improving membrane permeability.

- LogP Optimization : Balance fluorine’s hydrophobicity with polar substituents (e.g., -OH or -OMe) to enhance solubility (see for analogous quinoline modifications).

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.